An In-depth Technical Guide to 5-O-Acetyl Gemcitabine: A Prodrug Approach to Cancer Therapy
An In-depth Technical Guide to 5-O-Acetyl Gemcitabine: A Prodrug Approach to Cancer Therapy
This guide provides a comprehensive technical overview of 5-O-Acetyl Gemcitabine (CAS 2641522-73-6), a derivative of the potent chemotherapeutic agent, gemcitabine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles underlying its design, proposed mechanism of action, synthesis, and evaluation. By leveraging established knowledge of gemcitabine and principles of prodrug design, we present a scientifically grounded perspective on the potential of this compound.
Introduction: The Rationale for a Gemcitabine Prodrug
Gemcitabine (2′,2′-difluorodeoxycytidine) is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1] It functions as a nucleoside analog that, upon intracellular activation, inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2] However, the clinical efficacy of gemcitabine is hampered by several factors, including a short plasma half-life due to rapid metabolic inactivation by cytidine deaminase (CDA), and the development of drug resistance.[3][4][5]
Prodrug strategies offer a promising avenue to overcome these limitations.[4][5][6][7] By chemically modifying the parent drug, a prodrug can exhibit improved pharmacokinetic and pharmacodynamic properties.[8] 5-O-Acetyl Gemcitabine is conceived as such a prodrug, where the primary 5'-hydroxyl group of gemcitabine is acetylated. This modification is hypothesized to enhance the lipophilicity of the molecule, potentially leading to improved membrane permeability and altered metabolic stability.[9][10][11] The acetyl group is expected to be cleaved by intracellular esterases, releasing the active gemcitabine within the target cancer cells.
Physicochemical Properties of 5-O-Acetyl Gemcitabine
While extensive experimental data for 5-O-Acetyl Gemcitabine is not publicly available, its fundamental properties can be derived from its chemical structure and information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 2641522-73-6 | [12] |
| Molecular Formula | C₁₁H₁₃F₂N₃O₅ | - |
| Molecular Weight | 305.23 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Predicted to have higher solubility in organic solvents and lower solubility in aqueous media compared to gemcitabine. | - |
| Lipophilicity (logP) | Predicted to be higher than gemcitabine due to the acetyl group. | [9] |
Synthesis and Characterization
The synthesis of 5-O-Acetyl Gemcitabine involves the selective acetylation of the 5'-hydroxyl group of gemcitabine. The primary 5'-hydroxyl is more sterically accessible and reactive than the secondary 3'-hydroxyl group, allowing for regioselective acylation under controlled conditions.[13]
Proposed Synthetic Protocol
A plausible synthetic route for 5-O-Acetyl Gemcitabine is outlined below. This protocol is based on established methods for the selective acylation of nucleosides.
Step 1: Protection of the 4-N-amino group (Optional but Recommended) To prevent side reactions, the exocyclic amino group of gemcitabine can be transiently protected, for example, with an acetyl or a benzoyl group.
Step 2: Selective 5'-O-Acetylation
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Dissolve the (protected) gemcitabine in a suitable aprotic solvent (e.g., pyridine, anhydrous dichloromethane).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride or acetyl chloride.
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][14]
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
Step 3: Deprotection of the 4-N-amino group (if applicable) If the amino group was protected, it can be deprotected under mild basic conditions (e.g., with methanolic ammonia).
Step 4: Purification The crude product can be purified using column chromatography on silica gel to yield pure 5-O-Acetyl Gemcitabine.
Characterization
The structure and purity of the synthesized 5-O-Acetyl Gemcitabine should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the presence of the acetyl group and the overall structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[15][16]
Proposed Mechanism of Action: A Prodrug Activation Cascade
5-O-Acetyl Gemcitabine is designed to act as a prodrug that releases gemcitabine intracellularly. The proposed mechanism of action follows a multi-step activation pathway.
Caption: Proposed mechanism of action of 5-O-Acetyl Gemcitabine.
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Cellular Uptake: Due to its increased lipophilicity, 5-O-Acetyl Gemcitabine is expected to cross the cell membrane more efficiently via passive diffusion compared to the more hydrophilic gemcitabine, which relies on nucleoside transporters.[9][11]
-
Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the acetyl group, releasing the active parent drug, gemcitabine.[17]
-
Phosphorylation Cascade: The liberated gemcitabine is then sequentially phosphorylated by intracellular kinases to its active metabolites:
-
Gemcitabine monophosphate (dFdCMP): Catalyzed by deoxycytidine kinase (dCK), this is the rate-limiting step.[8]
-
Gemcitabine diphosphate (dFdCDP): Formed by the action of nucleoside monophosphate kinase (NMPK).
-
Gemcitabine triphosphate (dFdCTP): Formed by nucleoside diphosphate kinase (NDPK).
-
-
Cytotoxic Effects: The active metabolites of gemcitabine exert their anticancer effects through two primary mechanisms:[2]
-
Inhibition of Ribonucleotide Reductase (RNR): dFdCDP inhibits RNR, an enzyme crucial for the synthesis of deoxynucleotides required for DNA replication. This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA.
-
DNA Chain Termination: dFdCTP is incorporated into the growing DNA strand by DNA polymerase. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to "masked chain termination" and the induction of apoptosis.
-
Experimental Evaluation Protocols
To validate the proposed advantages of 5-O-Acetyl Gemcitabine as a prodrug, a series of in vitro and in vivo experiments are necessary.
In Vitro Evaluation Workflow
Caption: A typical in vitro workflow for the evaluation of 5-O-Acetyl Gemcitabine.
Protocol 1: Stability Studies
-
Objective: To assess the chemical stability and metabolic conversion of 5-O-Acetyl Gemcitabine.
-
Methodology:
-
Incubate 5-O-Acetyl Gemcitabine in phosphate-buffered saline (PBS, pH 7.4), human plasma, and human liver microsomes at 37°C.[3]
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction (e.g., with acetonitrile).
-
Analyze the samples by HPLC or LC-MS/MS to quantify the remaining prodrug and the formation of gemcitabine.[15]
-
Protocol 2: Cytotoxicity Assay
-
Objective: To determine the anti-proliferative activity of 5-O-Acetyl Gemcitabine against cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., pancreatic, lung cancer cell lines) in 96-well plates.[2]
-
After 24 hours, treat the cells with serial dilutions of 5-O-Acetyl Gemcitabine and gemcitabine (as a control).
-
Incubate for 48-72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, SRB).
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values.
-
Future Perspectives and Conclusion
5-O-Acetyl Gemcitabine represents a rational prodrug design aimed at enhancing the therapeutic potential of gemcitabine. The acetylation at the 5'-position is anticipated to increase its lipophilicity, potentially leading to improved cellular uptake and a modified metabolic profile. The proposed intracellular activation via esterase-mediated cleavage would ensure the targeted release of the active drug.
Further preclinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of 5-O-Acetyl Gemcitabine. Should these investigations confirm its improved profile, this compound could offer a valuable alternative in cancer chemotherapy, potentially overcoming some of the limitations associated with gemcitabine treatment.
References
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